Clofedanol-d5 Hydrochloride

Description

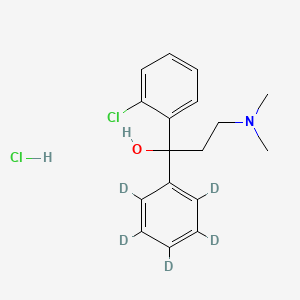

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H/i3D,4D,5D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSFNHCFFAJPO-HIBBSUKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C)C)(C2=CC=CC=C2Cl)O)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Clofedanol D5 Hydrochloride

Strategies for Selective Deuterium (B1214612) Incorporation

The precise and selective incorporation of deuterium atoms is critical for the utility of labeled compounds in metabolic and pharmacokinetic studies. selvita.comresearchgate.net The primary strategy for synthesizing Clofedanol-d5 Hydrochloride relies on the use of a deuterated precursor, which ensures the deuterium atoms are placed specifically on one of the phenyl rings.

Selection of Deuterated Precursors

The most direct and efficient method for the synthesis of this compound involves the use of a deuterated organometallic precursor. Specifically, phenyl-d5-lithium (C₆D₅Li) is the reagent of choice. This precursor is prepared from bromobenzene-d5 (B116778) and is crucial for introducing the pentadeuterated phenyl group into the final molecule.

The key step where this precursor is used is in the addition reaction to the ketone intermediate, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one (B12114733). The use of phenyl-d5-lithium with a high degree of isotopic purity (e.g., ≥99.5%) is essential to ensure the final product has the desired level of deuterium enrichment and to minimize contamination with the non-deuterated compound. This "bottom-up" approach, building the molecule with an already deuterated component, is generally more efficient and selective than attempting to perform a hydrogen-deuterium exchange reaction on the final Clofedanol (B1669198) molecule. snnu.edu.cn

Table 1: Key Deuterated Precursor and Intermediate

| Compound Name | Role in Synthesis | Chemical Formula |

| Phenyl-d5-lithium | Deuterium source | C₆D₅Li |

| 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one | Ketone intermediate | C₁₁H₁₄ClNO |

Synthetic Routes Involving Deuterium Transfer Reactions

Deuterium transfer reactions, also known as hydrogen-deuterium exchange (H/D exchange), represent an alternative strategy for deuteration. snnu.edu.cn These methods typically involve treating a substrate with a deuterium source, such as deuterium oxide (D₂O), often in the presence of an acid, base, or metal catalyst, to replace specific hydrogen atoms with deuterium. nih.govansto.gov.au

While versatile, direct H/D exchange on a complex molecule like Clofedanol can present challenges in controlling the specific site of deuteration (regioselectivity) and can lead to a mixture of partially deuterated products. nih.gov For the synthesis of this compound, where the deuterium labeling is confined to one of the phenyl rings, the use of a pre-labeled precursor like phenyl-d5-lithium is the documented and more controlled method. This avoids potential side reactions or unwanted deuterium scrambling that could occur under the conditions required for H/D exchange.

Key Chemical Transformations in this compound Synthesis

The synthesis of this compound is built upon a sequence of fundamental organic reactions. The construction of the carbon skeleton is primarily achieved through a Mannich reaction, followed by a nucleophilic addition that also serves as an alkylation step.

Alkylation Reactions

Alkylation, the transfer of an alkyl group, is a fundamental process in this synthesis. The most significant alkylation occurs during the addition of the phenyl-d5-lithium to the ketone intermediate, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one. google.com In this step, the deuterated phenyl group is transferred to the carbonyl carbon of the ketone.

This reaction is technically a nucleophilic addition, but it results in the formation of a new carbon-carbon bond, effectively alkylating the carbonyl carbon to create the tertiary alcohol core of the Clofedanol molecule. google.comclockss.org The organolithium reagent acts as a potent carbanion nucleophile, attacking the electrophilic carbonyl carbon to form a lithiated alkoxide intermediate, which is then protonated during workup to yield the final alcohol. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational reaction class in organic chemistry where a nucleophile displaces a leaving group. numberanalytics.com While the key C-C bond formation with the deuterated ring is an addition reaction, the principles of nucleophilic attack are central to the synthesis, particularly within the Mannich reaction. youtube.com

The formation of the required electrophile for the Mannich reaction (the Eschenmoser salt analogue, dimethylaminomethyl cation) involves the nucleophilic attack of dimethylamine (B145610) onto the carbonyl carbon of formaldehyde (B43269). youtube.comyoutube.com This is followed by dehydration to form the reactive iminium ion. The subsequent attack of the enolized ketone onto this iminium ion is also a nucleophilic process. youtube.com

Mannich Reactions and Related Synthetic Pathways

The Mannich reaction is a cornerstone of the Clofedanol synthesis, used to prepare the key aminoketone intermediate. google.com This reaction is a three-component condensation involving an active hydrogen compound (an enolizable ketone), formaldehyde, and a secondary amine. youtube.com

In the specific synthesis pathway for Clofedanol, the Mannich reaction is performed with o-chloroacetophenone, paraformaldehyde (a stable source of formaldehyde), and dimethylamine hydrochloride. google.com The reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid, in a suitable organic solvent like ethanol (B145695) or glacial acetic acid. google.com

The mechanism proceeds as follows:

Iminium Ion Formation: Dimethylamine reacts with formaldehyde to form an electrophilic dimethylaminomethyl cation (an iminium ion). youtube.com

Enolization: The o-chloroacetophenone, catalyzed by acid, tautomerizes to its enol form.

Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming the β-aminoketone structure after deprotonation. youtube.com

This reaction yields 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, the direct precursor for the subsequent addition of phenyl-d5-lithium. google.com

Purification and Analytical Confirmation of Deuterated Analogs

Following the synthesis, rigorous purification and analytical confirmation are essential to ensure the chemical and isotopic purity of this compound.

Chromatographic Purification Techniques (e.g., Crystallization, Column Chromatography)

Purification of the final compound is typically achieved through a combination of crystallization and chromatographic methods. smolecule.com

Crystallization: Recrystallization is a common method for purifying the final product. google.com Solvents such as ethanol/water mixtures or acetone (B3395972) can be employed to crystallize the clofedanol base or its hydrochloride salt, respectively. google.com For instance, the free base can be recrystallized from an ethanol/water mixture to achieve high chromatographic purity. google.com The hydrochloride salt can then be formed by treating the purified base with hydrogen chloride gas in a suitable solvent like acetone, followed by cooling to induce crystallization. google.com

Column Chromatography: For more challenging purifications, preparative high-performance liquid chromatography (HPLC) is utilized. A common stationary phase is a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Table 1: Example of Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase | 60:40 Acetonitrile/Water + 0.1% TFA |

| Retention Time | 12.3 min |

| Resulting Purity | ≥99.5% |

Spectroscopic Characterization for Isotopic Purity Confirmation

Confirmation of the isotopic labeling and purity of this compound is accomplished using various spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular weight and elemental composition of the deuterated compound. It allows for the verification of the molecular ion cluster, confirming the incorporation of five deuterium atoms. The exact mass of this compound is approximately 330.1314 Da. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used to monitor deuterium-specific fragmentation patterns, further validating the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is instrumental in determining the position and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the phenyl protons confirms successful deuteration of the aromatic ring.

²H NMR (Deuterium NMR): The ²H NMR spectrum will show signals in the aromatic region (typically δ 7.2–7.5 ppm), directly observing the incorporated deuterium atoms and confirming their location without interference from protons.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Significance |

| HRMS | Molecular ion cluster consistent with the formula C₁₇H₁₅D₅ClNO | Confirms the correct molecular weight and successful incorporation of five deuterium atoms. nih.gov |

| ¹H NMR | Absence of signals for the phenyl protons | Indicates a high level of deuteration on the phenyl ring. |

| ²H NMR | Peaks in the aromatic region (δ 7.2–7.5 ppm) | Directly confirms the presence and location of deuterium on the aromatic ring. |

| FT-IR | Characteristic bands for O-H, C-H, C=C, and C-Cl | Verifies the presence of the expected functional groups in the molecule's structure. |

Advanced Analytical Methodologies Utilizing Clofedanol D5 Hydrochloride

Application as an Internal Standard in Quantitative Analysis

One of the primary applications of Clofedanol-d5 hydrochloride is as an internal standard (IS) in quantitative analysis, a technique crucial for achieving accurate and precise measurements in complex samples.

Principles of Stable Isotope Internal Standardization in Mass Spectrometry

Stable isotope dilution (SID) is a powerful method used in mass spectrometry for the precise quantification of analytes. imreblank.ch The core principle of SID lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the beginning of the sample preparation process. nih.gov This internal standard, such as this compound, is chemically identical to the analyte of interest (Clofedanol) but has a different mass due to the presence of heavier isotopes. nih.gov

Because the stable isotope-labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, purification, and ionization in the mass spectrometer. imreblank.ch Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, regardless of variations in sample recovery or instrument response. scioninstruments.com By measuring this ratio and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of the analyte in the original sample can be determined with high accuracy. imreblank.chnih.gov For optimal results, it is recommended that the internal standard be labeled in at least three positions to avoid spectral overlap with naturally occurring isotopes. uni-muenchen.de

Compensation for Matrix Effects and Instrument Variability in Analytical Systems

A significant challenge in quantitative analysis, especially with complex biological or environmental samples, is the "matrix effect." This phenomenon occurs when other components in the sample matrix co-eluting with the analyte interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the analyte's signal. nih.govchromatographyonline.com These effects can significantly compromise the accuracy and reproducibility of the analytical method. mdpi.com

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for matrix effects. researchgate.net Since the internal standard and the analyte have nearly identical retention times and ionization efficiencies, they are affected by the matrix in the same way. nih.gov Therefore, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more reliable and accurate quantitative results. chromatographyonline.com Similarly, fluctuations in instrument performance, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally, and their ratio will remain stable, thus compensating for instrument variability. scioninstruments.com

Chromatographic Separation Techniques

To accurately quantify Clofedanol (B1669198) using its deuterated internal standard, effective chromatographic separation is essential to distinguish them from other sample components.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) has become a routine and powerful technique for the analysis of a wide range of molecules. nih.gov The coupling of LC with MS, particularly with the advent of robust interfaces like electrospray ionization (ESI), allows for both the separation of complex mixtures and the highly sensitive and specific detection of individual components. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation reaction of the precursor ion to a product ion, which is a highly reproducible process. nih.gov

In the context of Clofedanol analysis, LC-MS/MS is the method of choice. The liquid chromatography system separates Clofedanol and its internal standard, this compound, from other matrix components. Although deuterated standards can sometimes show slight differences in retention time compared to their non-deuterated counterparts, these differences are generally minimal and can be managed during method development. nih.gov Following separation, the compounds are introduced into the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios.

Method Development Considerations for LC-MS/MS

Developing a robust LC-MS/MS method for the quantification of Clofedanol using this compound requires careful optimization of several parameters.

Sample Preparation: The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances. Techniques like solid-phase extraction (SPE) are often employed to clean up complex samples and minimize matrix effects. The internal standard should be added at the earliest stage of sample preparation to account for any losses during the extraction process. scioninstruments.com

Chromatographic Conditions: The choice of the analytical column and mobile phase is critical for achieving good separation and peak shape. Reversed-phase chromatography is commonly used for moderately polar compounds like Clofedanol. mdpi.com A typical column might be a C18 column, which separates compounds based on their hydrophobicity. rsc.orgnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. dergipark.org.tr A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of compounds. scribd.com

Mass Spectrometry Parameters: The mass spectrometer must be tuned to detect Clofedanol and this compound with high sensitivity and specificity. This involves optimizing the ionization source parameters (e.g., spray voltage, gas flows, and temperature) and the collision energy for the MS/MS fragmentation. The selection of specific precursor and product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and minimizes interferences. frontiersin.org

A hypothetical LC-MS/MS method for Clofedanol might utilize the parameters outlined in the table below, based on typical values for similar analyses.

| Parameter | Value |

| LC System | UPLC/HPLC |

| Column | C18, e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Clofedanol) | To be determined experimentally |

| MRM Transition (Clofedanol-d5) | To be determined experimentally |

| Internal Standard Concentration | To be optimized based on analyte levels |

This table presents a hypothetical set of starting conditions for method development and would require empirical optimization.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). frontiersin.orgnih.gov

The application of UPLC coupled with MS/MS (UPLC-MS/MS) for the analysis of drugs and their metabolites has become widespread due to its high throughput and superior performance. nih.gov For the analysis of Clofedanol with this compound as an internal standard, a UPLC-MS/MS method would offer several advantages. The increased peak capacity and resolution would allow for better separation from matrix interferences, further reducing the potential for ion suppression or enhancement. frontiersin.org The shorter run times would enable higher sample throughput, which is particularly beneficial in clinical and forensic toxicology laboratories where large numbers of samples are processed. nih.gov The development of a UPLC-MS/MS method follows similar principles to an HPLC-MS/MS method but requires instrumentation capable of handling the higher backpressures generated by the sub-2 µm particle columns. mdpi.com

The following table illustrates a potential comparison of performance characteristics between a conventional HPLC method and a UPLC method for the analysis of a compound like Clofedanol.

| Feature | Conventional HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 10 - 30 min | 1 - 10 min |

| Peak Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

This table provides a general comparison; actual performance depends on the specific application and method parameters.

Thin-Layer Chromatography (TLC) for Related Substances Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation of compounds in a mixture. khanacademy.orgumass.edu In the context of this compound, TLC can be employed as a qualitative and semi-quantitative tool for the analysis of related substances. jrespharm.com This method is particularly useful for in-process control during synthesis and for preliminary purity assessments.

The principle of TLC involves a stationary phase, typically a coating of silica (B1680970) gel on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. khanacademy.orgumass.edu Compounds are separated based on their differential partitioning between the stationary and mobile phases, which is influenced by their polarity. khanacademy.org For the analysis of this compound and its related substances, a suitable solvent system would be developed to achieve optimal separation. The separated spots can be visualized under UV light or by using a chemical visualizing agent. umass.edu While primarily qualitative, TLC can provide semi-quantitative estimations by comparing the size and intensity of the spots of impurities to those of a reference standard at a known concentration. jrespharm.com

A typical TLC method for analyzing related substances in a drug product involves spotting the sample alongside reference standards of known impurities. pg.edu.pl The plate is then developed in a chamber containing the mobile phase. After development, the plate is dried, and the spots are visualized. The retention factor (Rf) values, which are the ratio of the distance traveled by the spot to the distance traveled by the solvent front, are calculated and compared to those of the standards for identification.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and specific detection and quantification of compounds. europeanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes the gold standard for quantitative analysis of drugs and their metabolites in biological matrices. mdpi.com this compound is an ideal internal standard for LC-MS-based quantification of Clofedanol due to its similar chemical and physical properties, which ensures it behaves similarly during sample preparation, chromatography, and ionization. researchgate.net

Techniques for Accurate Isotopic Purity Determination

The accuracy of quantification using a deuterated internal standard heavily relies on its isotopic purity. avantiresearch.com High-resolution mass spectrometry (HRMS) is a key technique for determining the isotopic enrichment of this compound. nih.gov HRMS provides the high mass accuracy and resolution necessary to distinguish between the different isotopologues (molecules that differ only in their isotopic composition). researchgate.net

The isotopic purity is assessed by analyzing the mass spectrum of the deuterated compound. The relative intensities of the ion corresponding to the fully deuterated molecule and the ions corresponding to molecules with fewer deuterium (B1214612) atoms are measured. nih.gov This allows for the calculation of the percentage of the desired deuterated species. It is crucial to account for the natural isotopic abundance of other elements in the molecule, such as carbon-13, to obtain an accurate measurement. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can also be used to confirm the positions and extent of deuteration. ansto.gov.auansto.gov.au

Quantification in Complex Biological and Chemical Matrices

Quantification of Clofedanol in complex matrices such as plasma, urine, or tissue homogenates presents analytical challenges due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com The use of this compound as an internal standard is the most effective way to compensate for these matrix effects. diva-portal.org

In a typical LC-MS/MS (tandem mass spectrometry) method, both Clofedanol and this compound are extracted from the biological matrix. europeanpharmaceuticalreview.com Following chromatographic separation, they are detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM). europeanpharmaceuticalreview.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample. mdpi.com This ratiometric measurement corrects for variations in extraction recovery, injection volume, and ionization efficiency, leading to highly accurate and precise results. cerilliant.com

Analytical Method Validation Parameters for Deuterated Standards

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. When using a deuterated internal standard like this compound, specific validation parameters are critical to ensure the method's performance. nih.govgtfch.org

Assessment of Specificity and Selectivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its related substances, metabolites, and matrix components. bioanalysis-zone.com For an LC-MS/MS method using this compound, specificity is demonstrated by showing that there are no interfering peaks at the retention time of the analyte and the internal standard in blank matrix samples. bioanalysis-zone.com It is also important to ensure that the non-deuterated analyte does not contribute to the signal of the deuterated internal standard and vice versa, a phenomenon known as "crosstalk". cerilliant.com This is particularly important if the isotopic purity of the internal standard is not 100%. bioanalysis-zone.com

Determination of Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govnih.gov The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. gtfch.orgcap.org

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of an analytical method, defining the boundaries of its performance at low concentrations. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The LOQ, on the other hand, is the lowest concentration that can be measured with a defined level of accuracy and precision.

For methods employing this compound as an internal standard for the quantification of chlophedianol, the LOD and LOQ are determined for chlophedianol. The internal standard itself is added at a constant, fixed concentration to all samples (calibrators, quality controls, and unknowns) to ensure consistent performance of the assay across the entire concentration range. europa.eu

The establishment of these limits typically involves the analysis of a series of diluted solutions of the analyte. While specific experimental data for chlophedianol using this compound as an internal standard is not widely published in publicly accessible literature, a representative approach would involve preparing blank matrix samples (e.g., plasma) spiked with decreasing concentrations of chlophedianol. The response of the analyte relative to the constant response of the internal standard is then measured.

The LOD is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1. The LOQ is established as the lowest concentration on the calibration curve that can be determined with a precision (as percent relative standard deviation, %RSD) and accuracy (as percent bias) within the limits set by regulatory guidelines, which is typically within 20% for the LOQ. europa.eu

Illustrative Data for LOD and LOQ Determination

The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.

| Parameter | Method | Illustrative Value (for Chlophedianol) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N ≥ 3) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10, Accuracy & Precision ≤ 20% | 0.15 ng/mL |

Evaluation of Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy and precision are critical for ensuring the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range.

Repeatability (Intra-assay Precision): This is assessed by analyzing multiple replicates of the QC samples within the same analytical run. The precision is expressed as the %RSD.

Intermediate Precision (Inter-assay Precision): This is determined by analyzing the QC samples on different days, with different analysts, or using different equipment to assess the method's robustness over time.

In a method using this compound, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This internal standard normalization is crucial for achieving high levels of accuracy and precision, as it corrects for variations in sample processing and instrument response. fda.gov The acceptance criteria for accuracy and precision for QC samples, as per regulatory guidelines, are typically a bias and %RSD within ±15% of the nominal value (except for the LOQ, where it is ±20%). europa.eu

Illustrative Data for Accuracy and Precision

The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.

| QC Level | Nominal Conc. (ng/mL) | Repeatability (Intra-Assay) | Intermediate Precision (Inter-Assay) |

| Mean Conc. ± SD (n=6) | Accuracy (%) | ||

| Low | 0.50 | 0.48 ± 0.03 | -4.0 |

| Medium | 5.00 | 5.15 ± 0.21 | +3.0 |

| High | 50.0 | 49.2 ± 1.48 | -1.6 |

Stability Considerations for Analytical Solutions

The stability of both the analyte and the internal standard in various solutions and under different storage conditions must be thoroughly evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis. For methods utilizing this compound, the stability of the stock solutions, working solutions, and samples in the biological matrix is assessed.

Stock and Working Solution Stability: The stability of the stock and working solutions of both chlophedianol and this compound is evaluated at room temperature and under refrigerated conditions for a specified period. The response of the aged solution is compared to that of a freshly prepared solution.

Freeze-Thaw Stability: This is assessed by subjecting QC samples to multiple freeze-thaw cycles (typically three cycles at -20°C or -80°C to room temperature) before analysis.

Short-Term (Bench-Top) Stability: The stability of the analyte in the biological matrix is evaluated at room temperature for a period that reflects the expected sample handling time.

Long-Term Stability: QC samples are stored at a specified temperature (e.g., -80°C) for an extended period, and their analysis at various time points is used to establish the long-term storage stability.

The analyte and internal standard are considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration. europa.eu The use of a stable isotope-labeled internal standard like this compound is advantageous as its stability is expected to be very similar to that of the unlabeled analyte.

Illustrative Data for Stability Assessment

The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.

| Stability Test | Storage Condition | Duration | Low QC (0.50 ng/mL) | High QC (50.0 ng/mL) |

| Mean Conc. (ng/mL) | Accuracy (%) | |||

| Stock Solution | 4°C | 30 days | N/A | +1.5 |

| Freeze-Thaw | -80°C to RT | 3 cycles | 0.47 | -6.0 |

| Bench-Top | Room Temperature | 8 hours | 0.52 | +4.0 |

| Long-Term | -80°C | 6 months | 0.49 | -2.0 |

Mechanistic and Metabolic Studies Incorporating Deuterated Analogs

Investigation of Enzymatic Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a cornerstone of mechanistic enzymology, providing critical insights into the transition states of chemical reactions.

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org The underlying principle of the deuterium KIE (kH/kD) lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nih.gov The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nih.gov

This difference means that if a C-H bond is cleaved in the rate-determining step of a reaction, the reaction will proceed more slowly when deuterium is substituted for hydrogen, resulting in a "normal" KIE (kH/kD > 1). wikipedia.orgacs.org The magnitude of this effect can reveal details about the transition state of the bond-breaking step. Conversely, an "inverse" KIE (kH/kD < 1) can occur in situations such as a pre-equilibrium step before the rate-limiting step or changes in hybridization at the labeled position. wikipedia.org

The primary metabolic pathways for many drugs involve oxidation by cytochrome P450 (CYP) enzymes, often involving the cleavage of a C-H bond. nih.govnih.gov For Clofedanol (B1669198), a tertiary amine, a likely metabolic route is N-demethylation. nih.gov In such reactions, the cleavage of the C-H bond on the methyl group is often the rate-limiting step. nih.gov

By using Clofedanol-d5 Hydrochloride, researchers can measure the KIE for its metabolism. A significant primary deuterium KIE provides strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in its metabolic transformation. acs.orgnih.gov For example, studies on the N-demethylation of other drugs have shown KIE values ranging from 1.5 to over 11, confirming that the C-H bond cleavage is indeed the slow step. nih.gov This information is crucial for understanding how the drug is processed in the body and for predicting potential alterations in metabolism due to genetic polymorphisms in metabolizing enzymes. nih.gov The ability to pinpoint the rate-determining step is a key advantage of using deuterated analogs in drug development. researchgate.net

Table 1: Representative Kinetic Isotope Effects (KIE) in Cytochrome P450-Mediated Reactions

| Reaction Type | Model Substrate | KIE (kH/kD) | Implication |

| N-demethylation | Enzalutamide | 1.5 - 1.73 | C-H bond cleavage is partially rate-limiting. nih.gov |

| O-dealkylation | Deutetrabenazine | > 5 (inferred) | C-H bond cleavage is a key rate-determining step. acs.orgscirp.org |

| Hydroxylation | Doxophylline | Not improved | Metabolic switching occurred, indicating C-H cleavage was not the sole determinant of the overall rate. nih.gov |

Theoretical Basis of Kinetic Isotope Effects (KIE)

Metabolic Profiling in Preclinical and In Vitro Models

Deuterated standards like this compound are indispensable for metabolic profiling, allowing for precise quantification and identification of metabolites in complex biological systems. smolecule.com

Human liver microsomes are preparations of the endoplasmic reticulum from liver cells and are rich in drug-metabolizing enzymes, particularly CYPs. evotec.comnih.gov They are a standard in vitro tool for studying the metabolic stability of drug candidates. eurofinsdiscovery.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a necessary cofactor like NADPH to initiate metabolic reactions. evotec.com

The use of this compound in these assays serves two primary purposes. First, it can act as an internal standard for the accurate quantification of the non-deuterated parent drug, Clofedanol. researchgate.net Its distinct mass allows it to be easily separated from the parent compound by mass spectrometry, correcting for variations in sample preparation and analysis. Second, comparing the rate of disappearance of Clofedanol with that of Clofedanol-d5 can directly reveal the metabolic KIE. nih.gov This helps in assessing the impact of deuteration on metabolic stability; a slower degradation of the deuterated analog suggests that metabolism is sensitive to isotopic substitution. researchgate.net This approach can also help identify metabolic "shunting," where blocking one metabolic pathway via deuteration diverts the drug to other metabolic routes. nih.govnih.gov

While not a direct application for a deuterated small molecule like Clofedanol-d5, the principles of using stable isotopes extend to advanced cell culture techniques. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic method that uses amino acids labeled with heavy isotopes (like ¹³C or ¹⁵N) to quantify changes in protein abundance. Although SILAC focuses on protein turnover, the underlying concept of using mass-differentiated molecules as tracers is the same. nih.gov

In the context of drug metabolism, cell culture systems (e.g., hepatocytes) provide a more complete picture than microsomes, as they contain both Phase I and Phase II enzymes and intact cellular structures. In these systems, Clofedanol-d5 can be used to trace the formation of metabolites over time. By analyzing cell lysates and media with techniques like LC-MS/MS, researchers can track the appearance of deuterated metabolites, providing a clear and unambiguous picture of the metabolic pathways without interference from endogenous compounds. clearsynth.com

Application in Isolated Enzyme Systems and Microsomal Preparations (e.g., Liver Microsomes)

Deuterated Compounds as Tracers in Biochemical Pathway Elucidation

The most direct application of compounds like this compound is as stable isotope tracers to map metabolic pathways in vivo and in vitro. nih.gov Because deuterium is a stable (non-radioactive) isotope, deuterated compounds can be safely used in a wide range of studies. clearsynth.comnih.gov

When Clofedanol-d5 is introduced into a biological system, its fate can be followed by mass spectrometry. The five-dalton mass difference between it and the parent compound makes it and its subsequent metabolites easily distinguishable from their endogenous or non-deuterated counterparts. researchgate.net This allows for "pulse-chase" type experiments where the system is dosed with the deuterated tracer, and samples are taken over time to map the rate of formation and elimination of specific metabolites. This technique has been instrumental in understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles. clearsynth.com For example, a study might administer a mixture of Clofedanol and Clofedanol-d5 to an animal model to simultaneously compare their pharmacokinetic profiles and determine the precise impact of deuteration in a living system. nih.gov

Table 2: Mass Spectrometry Signatures of Clofedanol and its Deuterated Analog

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Metabolite (N-demethylation) | Metabolite Mass (Da) |

| Clofedanol | C₁₇H₂₀ClNO | 289.12 | N-desmethylclofedanol | 275.11 |

| Clofedanol-d5 | C₁₇H₁₅D₅ClNO | 294.15 | N-desmethylclofedanol-d2 | 278.13 |

Note: The table assumes deuteration on one of the N-methyl groups and the phenyl ring, leading to a d2-labeled N-desmethyl metabolite. The exact mass of the metabolite depends on the position of the remaining deuterium atoms.

Future Directions and Emerging Research Applications of Deuterated Standards

Development of Novel Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds is becoming increasingly sophisticated with the advent of new analytical technologies. While liquid chromatography-mass spectrometry (LC-MS/MS) remains a principal technique for the quantification of deuterated standards, emerging platforms offer enhanced capabilities in structural elucidation and isotopic analysis.

One such innovative technique is Molecular Rotational Resonance (MRR) spectroscopy . MRR provides exquisitely precise structural information based on the rotational motion of molecules in the gas phase. This method can unambiguously determine the location of isotopic substitution within a molecule, a critical parameter for validating the synthesis of complex deuterated compounds. youtube.com Furthermore, MRR can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a new layer of analytical detail that is challenging to achieve with conventional methods. nih.gov

Advances in high-resolution mass spectrometry (HRMS) , such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) systems, are also pushing the boundaries of what is possible. These platforms offer exceptional mass accuracy and resolution, enabling the differentiation of deuterated standards from isobaric interferences in complex biological or environmental matrices. googleapis.com This is particularly crucial for ensuring the accuracy of quantification at very low concentrations.

A summary of analytical techniques for deuterated compounds is presented below:

| Analytical Technique | Application for Deuterated Compounds | Key Advantages |

| LC-MS/MS | Quantification in complex matrices | High sensitivity and selectivity |

| HRMS (Orbitrap, FT-ICR) | High-accuracy mass determination, interference removal | Exceptional mass accuracy and resolution |

| MRR Spectroscopy | Isotopic site verification, isotopologue analysis | Unambiguous structural and isotopic information |

Advances in Synthetic Strategies for Complex Deuterated Molecules

The expanding applications of deuterated compounds have spurred innovation in their synthesis. The preparation of molecules with specific and high levels of deuterium (B1214612) incorporation can be a synthetic challenge. arizona.edu Traditional methods are being supplemented and, in some cases, replaced by more efficient and selective modern techniques.

Recent breakthroughs include the use of catalytic hydrogen isotope exchange (HIE) , which allows for the direct replacement of hydrogen with deuterium in a molecule at a late stage of the synthesis. acs.org This approach, often employing transition metal catalysts like iridium or ruthenium, offers a more atom-economical and efficient route to deuterated molecules compared to multi-step syntheses starting from deuterated precursors. acs.org

Flow chemistry is another emerging technology that is being applied to the synthesis of deuterated compounds. wjpls.org By conducting reactions in a continuous flow system rather than in a traditional batch reactor, chemists can achieve better control over reaction parameters such as temperature and time. This can lead to higher efficiency, improved selectivity, and reduced decomposition of sensitive molecules during the deuteration process. wjpls.org

Furthermore, the development of novel deuterated building blocks is streamlining the synthesis of complex deuterated molecules. researchgate.netnih.gov These pre-deuterated synthons can be incorporated into larger molecules using standard synthetic reactions, providing a straightforward way to introduce deuterium at specific locations. researchgate.netnih.gov

A comparison of synthetic strategies is provided in the table below:

| Synthetic Strategy | Description | Advantages |

| Traditional Synthesis | Multi-step synthesis from deuterated starting materials. | Well-established for many compounds. |

| Catalytic H/D Exchange | Direct replacement of H with D using a catalyst. | Fewer synthetic steps, late-stage functionalization. acs.org |

| Flow Chemistry | Continuous reaction in a flow reactor. | Enhanced control, efficiency, and safety. wjpls.org |

| Deuterated Building Blocks | Incorporation of pre-deuterated synthons. | Simplified access to complex deuterated molecules. researchgate.netnih.gov |

Integration of Deuterated Internal Standards in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds. bmglabtech.com The integration of deuterated internal standards is becoming increasingly critical to ensure the accuracy and reliability of HTS data. pharmaron.com

In HTS workflows, automated liquid handling systems and robotic workstations are used to prepare and analyze thousands of samples in a short period. bmglabtech.com The inclusion of a deuterated internal standard, such as Clofedanol-d5 Hydrochloride, in each well of a multi-well plate allows for the correction of variability that can arise during sample preparation and analysis. This includes variations in sample volume, matrix effects (ion suppression or enhancement in mass spectrometry), and instrument response. entegris.com

The use of deuterated standards is particularly important in HTS assays that employ LC-MS for detection. The speed of these analyses often means that chromatographic separation is not perfect, and matrix effects can be a significant source of error. By co-eluting with the analyte of interest, the deuterated internal standard experiences similar matrix effects, allowing for accurate normalization of the data. entegris.com Fully automated platforms that couple sample preparation directly with LC-MS/MS analysis rely heavily on the use of deuterated internal standards to achieve the necessary precision and throughput. mdpi.com

The benefits of integrating deuterated standards in HTS are summarized below:

| Benefit | Mechanism |

| Improved Accuracy | Corrects for variations in sample volume and matrix effects. entegris.com |

| Enhanced Precision | Reduces well-to-well and plate-to-plate variability. |

| Increased Reliability | Provides a quality control check for each individual sample. |

| Enables Automation | Essential for robust, fully automated screening platforms. pharmaron.commdpi.com |

Exploration of Deuterated Analogs in Material Science and Environmental Analysis (General Applications)

The unique physical properties imparted by deuterium are leading to the exploration of deuterated compounds in fields beyond pharmaceuticals and biomedicine, including material science and environmental analysis.

In material science , the difference in mass between hydrogen and deuterium affects the vibrational frequencies of chemical bonds. This "isotope effect" can influence the physical properties of materials. For instance, replacing hydrogen with deuterium in organic light-emitting diodes (OLEDs) can increase their stability and longevity. Deuterated polymers are also used extensively in neutron scattering experiments. Because hydrogen and deuterium scatter neutrons differently, selective deuteration of parts of a polymer chain allows researchers to "highlight" specific components and study the structure and dynamics of complex materials in great detail. arizona.edu

In environmental analysis , deuterated compounds are invaluable as internal standards for the quantification of pollutants and contaminants. entegris.com For example, a deuterated version of a pesticide could be added to a water or soil sample to accurately measure the concentration of the non-deuterated pesticide. Furthermore, the study of the natural abundance of deuterium in organic compounds can be used as a tool for contaminant source tracking . The isotopic signature of a pollutant can sometimes reveal its origin. Deuterated compounds are also used to study the environmental fate and degradation pathways of chemicals. nih.gov

The following table outlines some of the applications of deuterated analogs in these emerging fields:

| Field | Application | Principle |

| Material Science | Enhanced OLED performance | Isotope effect on molecular vibrations increases stability. |

| Neutron scattering studies | Different neutron scattering lengths of H and D provide contrast. arizona.edu | |

| Environmental Analysis | Quantification of pollutants | Use as internal standards in isotope dilution analysis. entegris.com |

| Contaminant source tracking | Natural isotopic signatures can indicate origin. nih.gov | |

| Degradation pathway studies | Tracing the fate of deuterated compounds in the environment. arizona.edu |

Q & A

Q. How can researchers validate the isotopic purity of Clofedanol-d5 Hydrochloride in analytical workflows?

Methodological Answer:

- Isotopic purity is critical for deuterated compounds. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster and deuterium incorporation ratio. For quantification, pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns. Validate against non-deuterated Clofedanol HCl to rule out isotopic interference .

- Example Data Table:

| Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) | Deuterium Incorporation (%) |

|---|---|---|---|

| HRMS | 0.1 | 0.3 | 98.5 ± 0.7 |

| LC-MS/MS | 0.5 | 1.5 | 97.8 ± 1.2 |

Q. What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Optimize reaction conditions (e.g., solvent, temperature) for deuterium exchange. Use nuclear magnetic resonance (NMR) to monitor deuterium incorporation at specific positions. Purify via preparative HPLC with a C18 column and validate using comparative retention times against non-deuterated analogs .

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for this compound in metabolic studies?

Methodological Answer:

- Conduct sensitivity analyses to identify covariates (e.g., enzyme polymorphisms, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro metabolic stability data with in vivo observations. Cross-validate findings using isotopically labeled tracer techniques .

Q. What experimental designs mitigate deuterium isotope effects in this compound studies?

Methodological Answer:

Q. How can researchers optimize this compound stability in biological matrices for long-term storage?

Methodological Answer:

- Test stability under varying pH (4–8), temperatures (−80°C to 25°C), and storage durations (0–12 months). Use accelerated degradation studies with Arrhenius modeling to predict shelf life. Stabilize samples with antioxidants (e.g., ascorbic acid) or protease inhibitors, validated via recovery rates ≥85% .

Methodological and Ethical Considerations

Q. What ethical frameworks apply when using this compound in animal studies?

Methodological Answer:

Q. How should researchers resolve discrepancies between in silico predictions and experimental data for this compound?

Methodological Answer:

- Re-parameterize computational models (e.g., molecular dynamics simulations) using experimental binding affinity data. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Report confidence intervals for predicted vs. observed values to quantify model uncertainty .

Data Reporting Standards

Q. What metadata is essential for publishing this compound analytical datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.